4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of a specific enzyme that plays a crucial role in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the inhibition of HDAC6. This enzyme is responsible for the deacetylation of histone and non-histone proteins, which affects their function and stability. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which triggers a cascade of events that ultimately results in cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of HDAC6. This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, this compound has anti-inflammatory properties and has been shown to reduce the severity of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in lab experiments is its potency and selectivity for HDAC6 inhibition. This compound has been shown to have a higher inhibitory activity than other HDAC inhibitors, making it a valuable tool for studying the role of HDAC6 in cancer and other diseases. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity for HDAC6 inhibition. Another direction is the evaluation of its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. Furthermore, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
The primary scientific research application of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is in the field of cancer research. This compound is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and protein degradation. HDAC6 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-11-20(26(2,22)23)16-8-6-15(7-9-16)18(21)19-10-13-25-14-17-5-4-12-24-17/h3-9,12H,1,10-11,13-14H2,2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRSFQSISSTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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